Computed Lipophilicity (XLogP3): Target Compound vs. Non-Chlorinated Analog Nirvanol
The target compound 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione exhibits a computed XLogP3 value of 2.2, which is 0.7 log units higher than the non-chlorinated direct analog nirvanol (5-ethyl-5-phenylimidazolidine-2,4-dione, XLogP3 = 1.5) [1]. This places the target compound at an intermediate lipophilicity between nirvanol and the diphenyl-substituted phenytoin (XLogP3 ≈ 2.5) [2]. The quantitative increase in lipophilicity of approximately 0.7 logP units translates to roughly a 5-fold increase in octanol-water partition coefficient, which is expected to affect membrane permeability, non-specific protein binding, and in vivo distribution volume [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Nirvanol (5-ethyl-5-phenylimidazolidine-2,4-dione): XLogP3 = 1.5; Phenytoin (5,5-diphenylimidazolidine-2,4-dione): XLogP3 ≈ 2.5 |
| Quantified Difference | ΔXLogP3 = +0.7 (target vs. nirvanol); ΔXLogP3 = −0.3 to −0.45 (target vs. phenytoin) |
| Conditions | Computed property using XLogP3 algorithm (PubChem release 2025.04.14); nirvanol data from Aladdin Scientific product specification; phenytoin data from SwissADME literature |
Why This Matters
The intermediate lipophilicity of the target compound enables researchers to probe the impact of incremental logP changes on biological assay outcomes within a matched hydantoin scaffold series.
- [1] PubChem Compound Summary for CID 237914: 5-(4-Chlorophenyl)-5-ethylimidazolidine-2,4-dione. Computed Properties: XLogP3 = 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/237914 View Source
- [2] SwissADME / literature value for phenytoin XLOGP3 ≈ 2.47–2.65 as cited in PMC ligand property table. https://pmc.ncbi.nlm.nih.gov/ View Source
